molecular formula C7H6N2O5 B14567871 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide CAS No. 61678-03-3

4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide

Cat. No.: B14567871
CAS No.: 61678-03-3
M. Wt: 198.13 g/mol
InChI Key: XORSTMKLCKZYQM-UHFFFAOYSA-N
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Description

4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide typically involves the condensation of 1,3-diketones with hydrazine, followed by oxidation. One common method includes the reaction of acetylacetone with hydrazine hydrate under controlled conditions to form the pyrazole ring . The subsequent oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds .

Scientific Research Applications

4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrazol-4-one, 3,5-diacetyl-, 1,2-dioxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of acetyl and dioxide groups enhances its potential for various applications compared to its simpler analogs .

Properties

CAS No.

61678-03-3

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

3,5-diacetyl-1,2-dioxidopyrazole-1,2-diium-4-one

InChI

InChI=1S/C7H6N2O5/c1-3(10)5-7(12)6(4(2)11)9(14)8(5)13/h1-2H3

InChI Key

XORSTMKLCKZYQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=[N+]([N+](=C(C1=O)C(=O)C)[O-])[O-]

Origin of Product

United States

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